(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide features a bicyclic [1,2,4]triazolo[4,3-a]pyrazine core, a pyrrolidine linker, and a thiophen-2-yl-substituted acrylamide moiety. The triazolo-pyrazine system is a nitrogen-rich heterocycle known for its role in modulating kinase inhibition and receptor binding due to its ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-14(4-3-13-2-1-9-24-13)19-12-5-7-21(10-12)15-16-20-18-11-22(16)8-6-17-15/h1-4,6,8-9,11-12H,5,7,10H2,(H,19,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQQMXVSYKIBS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure comprising:
- A triazolo[4,3-a]pyrazine ring system,
- A pyrrolidine moiety,
- A thiophenyl substituent attached to an acrylamide group.
This structural diversity suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may modulate the activity of enzymes or receptors involved in critical signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound could inhibit specific enzymes linked to cancer proliferation or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular responses.
Biological Assays and Efficacy
Recent studies have evaluated the antiproliferative effects of related triazolo-pyrazine derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
These findings suggest that similar compounds may exhibit significant anticancer properties through pathways such as the ERK signaling cascade, which is crucial for cell proliferation and survival .
Case Studies
- Anticancer Activity : In a study evaluating a series of triazolo-pyrazine derivatives, compounds exhibiting structural similarities to this compound demonstrated potent inhibitory effects on cancer cell lines like MGC-803 and HCT-116. The most active derivatives induced apoptosis and cell cycle arrest in the G2/M phase .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The triazolo-pyrazine core distinguishes the target compound from analogs with alternative bicyclic systems. For example:
Analysis : Pyrazine-based cores (target compound, 194) offer distinct electronic profiles compared to pyrimidine (12a). The pyrazine’s reduced nitrogen count may improve solubility over pyrimidine derivatives, critical for bioavailability .
Substituent Effects on Acrylamide Moieties
The thiophen-2-yl group in the target compound contrasts with phenyl or nitroaryl substituents in analogs:
Nitro substituents (e.g., 5112) can enhance reactivity but may introduce toxicity risks .
Linker Region Variations
The pyrrolidine linker in the target compound differs from other amine-based linkers:
Analysis : Pyrrolidine’s intermediate rigidity optimizes spatial orientation for target binding, whereas piperidine’s flexibility (13) or oxadiazole’s rigidity (10) could compromise specificity .
Methodological Considerations for Structural Comparison
As highlighted in , similarity assessments rely on molecular descriptors (e.g., topology, electronic profiles) to predict biological activity . The target compound’s triazolo-pyrazine core and thiophene substituent align with "scaffold hopping" strategies, where core modifications aim to retain activity while improving pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
